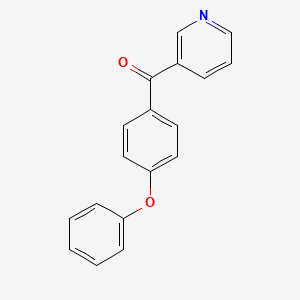

(4-Phenoxyphenyl)(pyridin-3-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13NO2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(4-phenoxyphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C18H13NO2/c20-18(15-5-4-12-19-13-15)14-8-10-17(11-9-14)21-16-6-2-1-3-7-16/h1-13H |

InChI Key |

VUSPHSOZDOEKKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxyphenyl Pyridin 3 Yl Methanone and Its Chemical Analogs

Strategies for Carbonyl Group Formation

The introduction of the ketone carbonyl bridge between the phenoxyphenyl and pyridyl rings is a critical step in the synthesis. Several classical and contemporary methods are employed for this purpose.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a fundamental method for forming aryl ketones by reacting an aromatic ring with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. scirp.org In the context of synthesizing (4-Phenoxyphenyl)(pyridin-3-yl)methanone, this involves the acylation of phenoxybenzene (diphenyl ether) with a derivative of nicotinic acid (pyridine-3-carboxylic acid).

The most common approach involves using nicotinoyl chloride as the acylating agent and a strong Lewis acid like aluminum chloride (AlCl₃) as the catalyst. orientjchem.org The reaction typically proceeds with the electrophilic acylium ion attacking the electron-rich phenoxybenzene ring. Due to the activating, ortho-para directing nature of the phenoxy group, the acylation predominantly occurs at the para-position, leading to the desired 4-substituted product with high regioselectivity. The choice of solvent is crucial, with non-polar solvents like dichloromethane (B109758) or carbon disulfide being common.

Table 1: Key Components in Friedel-Crafts Acylation for Diaryl Ketone Synthesis

| Component | Example | Role | Reference |

|---|---|---|---|

| Aromatic Substrate | Phenoxybenzene | Nucleophile | scirp.org |

| Acylating Agent | Nicotinoyl Chloride | Electrophile Precursor | orientjchem.org |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Generates Acylium Ion | orientjchem.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction Medium | orientjchem.org |

Research findings indicate that while effective, traditional Friedel-Crafts reactions can require stoichiometric amounts of the catalyst and may not be compatible with sensitive functional groups. Modern variations utilize more environmentally benign and reusable solid acid catalysts, such as zeolites, which can enhance selectivity and simplify workup procedures. scirp.org

Oxidation of Corresponding Alcohols or Methylene Groups

An alternative strategy for installing the carbonyl group is through the oxidation of a precursor molecule where the carbon atom of the future carbonyl is at a lower oxidation state. This most commonly involves the oxidation of the corresponding secondary alcohol, (4-phenoxyphenyl)(pyridin-3-yl)methanol.

A wide array of oxidizing agents can accomplish this transformation, with the choice depending on the desired selectivity, scale, and tolerance of other functional groups. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and methods like the Swern or Dess-Martin periodinane (DMP) oxidations. For instance, a process for an analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, involves an oxidation step using hydrogen peroxide in the presence of acetic and methanesulfonic acids, showcasing an industrial approach to ketone formation. google.com

Table 2: Comparison of Common Oxidation Methods for Alcohol to Ketone Conversion

| Oxidation Method | Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|---|

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane, Room Temp | Mild, effective for a wide range of alcohols. |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Anhydrous, Low Temp (-78 °C) | Avoids heavy metals, good for sensitive substrates. |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, Room Temp | Mild, rapid, and high-yielding. |

| Manganese Dioxide | MnO₂ | Dichloromethane or Acetone | Selective for benzylic and allylic alcohols. |

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can also be adapted for ketone synthesis. While less direct for this specific target compared to acylation or oxidation, certain multi-step, one-pot procedures can be classified under this category. For example, the synthesis of related quinoxaline (B1680401) derivatives can be achieved through the condensation of diamines and diones, highlighting the utility of condensation in forming complex heterocyclic systems. researchgate.net A more relevant pathway could involve the reaction of an organometallic reagent with a carboxylic acid derivative, which proceeds through a condensation-elimination mechanism to furnish the ketone.

Construction of Pyridyl and Phenoxyphenyl Moieties

Syntheses can also be designed around the formation of the carbon-carbon or carbon-heteroatom bonds that assemble the biaryl framework of the molecule.

Grignard's Protocol Applications

The Grignard reaction is a powerful and long-standing tool for C-C bond formation. wikipedia.org It can be applied to the synthesis of this compound in two principal ways. The reaction involves a nucleophilic Grignard reagent (R-MgX) attacking an electrophilic carbonyl carbon. cerritos.eduleah4sci.com

Route A: Formation of a pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide (from 3-bromopyridine (B30812) and magnesium metal), followed by its reaction with a 4-phenoxy-substituted benzoyl derivative like 4-phenoxybenzoyl chloride or methyl 4-phenoxybenzoate. mnstate.edu

Route B: Formation of a phenoxyphenyl Grignard reagent, such as (4-phenoxyphenyl)magnesium bromide (from 4-bromophenoxybenzene), followed by its reaction with a nicotinic acid derivative like methyl nicotinate (B505614) or N,N-dimethylnicotinamide.

These reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water. cerritos.edulibretexts.org The initial addition to an ester or acid chloride forms a tetrahedral intermediate which then collapses to the ketone. A second equivalent of the Grignard reagent can potentially react with the newly formed ketone to produce a tertiary alcohol, a common side reaction that must be controlled, often by using low temperatures and a less reactive carboxylate derivative. leah4sci.com

Table 3: Retrosynthetic Application of Grignard Protocol

| Grignard Reagent | Electrophile | Intermediate Product | Reference |

|---|---|---|---|

| 3-Pyridylmagnesium Bromide | Methyl 4-phenoxybenzoate | This compound | mnstate.edu |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient construction of biaryl and heteroaryl-aryl bonds. The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions and high functional group tolerance. tcichemicals.com This reaction typically couples an organoboron species (boronic acid or ester) with an organohalide. researchgate.netnih.gov

For the synthesis of the (4-phenoxyphenyl)(pyridin-3-yl) core, one could couple 3-pyridylboronic acid with 4-bromo- or 4-iodophenoxybenzene. researchgate.net Alternatively, (4-phenoxyphenyl)boronic acid can be coupled with a 3-halopyridine. More directly, Suzuki-type reactions have been developed to couple acyl chlorides with boronic acids to yield ketones directly, which would involve reacting nicotinoyl chloride with (4-phenoxyphenyl)boronic acid. mdpi.com These reactions require a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. researchgate.net

Table 4: Example Suzuki-Miyaura Coupling Systems for Aryl-Heteroaryl Ketone Synthesis

| Boronic Acid/Ester | Organohalide/Electrophile | Palladium Catalyst | Base | Reference |

|---|---|---|---|---|

| (4-Phenoxyphenyl)boronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | tcichemicals.comresearchgate.net |

| 3-Pyridylboronic acid | 4-Bromophenoxybenzene | Pd₂(dba)₃ / Ligand | KF | nih.gov |

The development of highly active catalysts and stable boronate esters has overcome many earlier challenges, particularly those associated with the instability and poor reactivity of some heteroaryl boron reagents. nih.gov

Annulation and Cyclization Approaches

The construction of the core this compound structure can be envisioned through various annulation and cyclization strategies, which involve the formation of the pyridine (B92270) ring from acyclic or different heterocyclic precursors. chim.it Annulation, defined as the fusion of a new ring onto a molecule via two new bonds, provides an efficient route to complex heterocycles. chim.it

One of the most established methods for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis and its variations, which typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A subsequent oxidation step yields the aromatic pyridine ring. For the target molecule, a plausible, albeit complex, retrosynthetic analysis would involve a 1,5-dicarbonyl precursor derived from phenoxybenzene and a suitable C3 fragment, which upon condensation with ammonia, would cyclize to form the pyridine ring. youtube.comyoutube.com

More contemporary methods, such as multicomponent reactions, offer a streamlined approach. For instance, ruthenium-catalyzed four-component reactions have been used to synthesize 2,4-diarylsubstituted pyridines from acetophenones, ammonium (B1175870) acetate, and dimethylformamide (DMF), where DMF serves as a source for one of the ring carbons. nih.gov Adapting this methodology could involve using a 4-phenoxyacetophenone as a starting material.

Another versatile strategy involves the cyclization of activated substrates. Pyrazolo[4,3-b]pyridines, for example, have been synthesized through the cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate, demonstrating how a pre-functionalized five-membered ring can be a template for constructing a fused pyridine ring. nih.gov Similarly, cascade reactions involving pyridinium 1,4-zwitterions have emerged as a powerful tool for formal (3+2) and (5+n) cyclizations to create diverse heterocyclic systems. mdpi.com These methods highlight the potential to build the 3-aroylpyridine scaffold from various precursors through ring-forming reactions.

| Cyclization Strategy | Precursors | Key Features | Reference |

| Hantzsch-type Synthesis | 1,5-Dicarbonyl compound, Ammonia | Forms a dihydropyridine intermediate, requires subsequent oxidation. | youtube.com |

| Multi-component Reaction | Substituted Acetophenone, Ammonium Acetate, C1 source (e.g., DMF) | One-pot synthesis, often transition-metal catalyzed. | nih.gov |

| Pyrazolo[4,3-b]pyridine Synthesis | 4-Amino-3-arylpyrazole, β-dicarbonyl compound | Builds a pyridine ring onto an existing pyrazole (B372694). | nih.gov |

| Pyridinium Zwitterion Cycloaddition | Pyridinium 1,4-zwitterion, Alkyne/Alkene | Formal (3+2) or other cycloadditions to form complex heterocycles. | mdpi.com |

Functional Group Transformations and Derivatization

The chemical architecture of this compound, featuring a ketone linker and two distinct aromatic rings, allows for a wide array of functional group transformations and derivatization reactions.

Oxidative Transformations of this compound

The oxidation of this compound can proceed at several sites, depending on the reagents and conditions. The ketone carbonyl group is generally resistant to oxidation, except under harsh conditions with strong oxidizing agents like potassium permanganate, which can lead to cleavage of the carbon-carbon bonds. libretexts.orgchemguide.co.uk

A more synthetically useful oxidative transformation targets the nitrogen atom of the pyridine ring. Treatment with an oxidant such as a peroxy acid (e.g., m-CPBA) would yield the corresponding This compound N-oxide . This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions and enabling unique rearrangements. For example, pyridine N-oxides can undergo photochemical rearrangement upon irradiation with UV light, leading to the formation of oxaziridine (B8769555) intermediates that can ultimately rearrange to introduce a hydroxyl group at the C3 position of the pyridine ring. acs.org While this specific reaction would regenerate a starting material-like structure, the principle of N-oxidation opens pathways for further functionalization.

Reductive Transformations of this compound

The carbonyl group is the primary site for reductive transformations. A variety of reagents can be employed to reduce the ketone to a secondary alcohol or completely remove the oxygen atom.

Reduction to Alcohol: Catalytic hydrogenation or, more commonly, treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding alcohol, (4-phenoxyphenyl)(pyridin-3-yl)methanol . Asymmetric reduction to produce enantiopure chiral alcohols can be achieved using chiral catalysts. Transition-metal-catalyzed transfer hydrogenation, employing metals like ruthenium, iridium, or iron with chiral ligands, is a well-established method for the asymmetric reduction of heteroaryl ketones. thieme-connect.comresearchgate.net

Pinacol (B44631) Coupling: A reductive dimerization of the ketone can be achieved through pinacol coupling. This reaction involves a single-electron transfer (SET) to the ketone, generating a ketyl radical which then dimerizes. rsc.org While classic methods use reactive metals like magnesium or samarium, modern protocols employ diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a pyridine catalyst to generate the ketyl radical, leading to the formation of 1,2-di(4-phenoxyphenyl)-1,2-di(pyridin-3-yl)ethane-1,2-diol . rsc.orgrsc.org

| Reduction Type | Reagent(s) | Product | Reference |

| Alcohol Formation | NaBH₄ or LiAlH₄ | (4-phenoxyphenyl)(pyridin-3-yl)methanol | researchgate.net |

| Asymmetric Alcohol Formation | Ru, Ir, or Fe catalyst with chiral ligand | Enantiopure (R)- or (S)-(4-phenoxyphenyl)(pyridin-3-yl)methanol | thieme-connect.com |

| Pinacol Coupling | B₂pin₂, Pyridine catalyst | 1,2-di(4-phenoxyphenyl)-1,2-di(pyridin-3-yl)ethane-1,2-diol | rsc.orgrsc.org |

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of the title compound exhibit distinct and opposing reactivities towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing carbonyl group at the 3-position. SNAr reactions on pyridine preferentially occur at the 2- and 4-positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. quora.comquimicaorganica.orgvaia.com Therefore, if a leaving group (e.g., a halogen) were present at the 2- or 4-position of the pyridine ring of an analog, it could be readily displaced by nucleophiles like amines, alkoxides, or thiolates. Direct nucleophilic substitution of hydrogen is more difficult but can be achieved under specific conditions. nih.gov

Electrophilic Aromatic Substitution (SEAr): In contrast, the pyridine ring is strongly deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which also becomes protonated or complexes with Lewis acids under typical SEAr conditions. wikipedia.org Any electrophilic substitution on this ring would require forcing conditions and would be directed to the 3-position (relative to the nitrogen). quora.com

Conversely, the 4-phenoxyphenyl ring is activated towards electrophilic substitution. The phenoxy group (-OPh) is an electron-donating group (via resonance) and is an ortho, para-director. libretexts.org Since the para position is already substituted by the benzoyl moiety, electrophilic attack will occur primarily at the positions ortho to the phenoxy group (C3' and C5'). Standard electrophilic substitution reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation would all proceed on this activated ring. wikipedia.orgbyjus.commasterorganicchemistry.com

Incorporation into Polycyclic Systems

The structure of this compound serves as a valuable scaffold for the synthesis of more complex, polycyclic systems. The ketone and the pyridine ring provide reactive handles for annulation reactions.

For example, the methyl group of a 2-methylpyridine (B31789) analog can be readily deprotonated to act as a nucleophile in condensation reactions. This principle can be applied to build fused ring systems. The Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, could be adapted. A derivative of the title compound, such as one with an amino group at the 2-position of the pyridine ring, could undergo condensation and cyclization with a suitable partner to construct a fused quinoline-like system.

Furthermore, the ketone functionality itself can be the starting point for building a new ring. Reaction with various bifunctional reagents can lead to the formation of new heterocyclic rings fused to the pyridine. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone or pyrazole systems. The synthesis of complex polycyclic alkaloids like pyrido[2,3,4-kl]acridines often involves the cyclization of functionalized pyridine precursors, demonstrating a strategy where the pyridine core is elaborated into a larger, planar system. researchgate.net

Spectroscopic and Structural Elucidation of 4 Phenoxyphenyl Pyridin 3 Yl Methanone

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of (4-Phenoxyphenyl)(pyridin-3-yl)methanone. Each method provides unique information about the molecule's connectivity, functional groups, and electronic environment.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridin-3-yl, the 4-phenoxyphenyl, and the terminal phenyl protons. The pyridine (B92270) ring protons would appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 4-substituted phenoxy ring system would present as a set of doublets, characteristic of a para-substituted pattern.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O), typically appearing in the δ 190-200 ppm range for diaryl ketones. Aromatic carbons would resonate between δ 115-160 ppm, with carbons attached to oxygen appearing at the lower field end of this range. The GIAO (Gauge-Independent Atomic Orbital) method is often used in computational chemistry to predict NMR chemical shifts, which can then be compared with experimental data for confirmation of the structure. irjet.netscielo.org.za

For complex aromatic systems, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals by identifying proton-proton and proton-carbon connectivities, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known analogs and standard chemical shift increments. Actual experimental values may vary.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridin-3-yl H2, H6 | ¹H NMR | ~8.8 - 9.0 | m |

| Pyridin-3-yl H4, H5 | ¹H NMR | ~7.5 - 8.2 | m |

| Phenoxyphenyl H (ortho to C=O) | ¹H NMR | ~7.8 - 8.0 | d |

| Phenoxyphenyl H (ortho to O) | ¹H NMR | ~7.0 - 7.2 | d |

| Terminal Phenyl H | ¹H NMR | ~7.1 - 7.5 | m |

| Carbonyl (C=O) | ¹³C NMR | ~194 - 198 | s |

| Pyridin-3-yl C | ¹³C NMR | ~123 - 155 | |

| Phenoxyphenyl C | ¹³C NMR | ~118 - 160 |

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy: The FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1650-1670 cm⁻¹ for diaryl ketones. The precise frequency can give clues about the electronic environment. Other key absorptions include the C-O-C stretching of the diaryl ether linkage (around 1240-1260 cm⁻¹) and various aromatic C-H and C=C stretching vibrations. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The carbonyl stretch is also Raman active, though often weaker than in the IR spectrum.

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1240 - 1260 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | Strong |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula. For this compound (C₁₈H₁₃NO₂), the calculated exact mass would be determined and compared to the experimental value, with a very low margin of error (typically <5 ppm), to unequivocally establish its elemental composition.

Electron Ionization Mass Spectrometry (EIMS): EIMS provides information about the fragmentation pattern, which can help confirm the structure. Expected fragmentation pathways would include the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions such as the pyridin-3-oyl cation and the 4-phenoxyphenyl cation.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from its constituent chromophores: the pyridine ring, the phenyl rings, and the carbonyl group.

Two main types of transitions are expected:

π→π* transitions: These high-energy transitions are associated with the conjugated π-systems of the aromatic rings. They typically appear at shorter wavelengths (e.g., 200-280 nm) and have high molar absorptivity.

n→π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net It occurs at longer wavelengths (e.g., 320-360 nm) and has a much lower intensity compared to π→π* transitions. researchgate.net The extent of conjugation in the molecule influences the energy gap and thus the absorption wavelength (λmax).

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods define molecular connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure determination for this compound has not been reported in the surveyed literature. However, analysis of related structures provides insight into the likely solid-state conformation. For instance, the crystal structure of pyriproxyfen, which also contains a 4-phenoxyphenyl group, reveals significant dihedral angles between the planes of the aromatic rings. researchgate.net

In the solid state of this compound, one would expect the molecule to adopt a non-planar conformation to minimize steric hindrance between the aromatic rings. The torsion angles defining the twist of the pyridine and phenoxyphenyl rings relative to the central carbonyl plane would be key structural parameters. Intermolecular forces such as C-H···O hydrogen bonds, C-H···N interactions, and π-π stacking interactions between the aromatic rings would likely govern the crystal packing, potentially forming complex three-dimensional networks. researchgate.net

Information regarding the chemical compound this compound is not available in the public domain.

Extensive searches for scientific literature and crystallographic data concerning the spectroscopic and structural elucidation of this compound have yielded no specific results. Consequently, detailed information regarding the analysis of intermolecular interactions in its crystalline forms, its potential polymorphism, or its conformational and stereochemical properties could not be found.

The required data to populate the sections on intermolecular interactions, polymorphism and crystallization studies, and conformational analysis is absent from published scientific works. Therefore, an article based on the requested outline cannot be generated at this time.

Theoretical and Computational Investigations of 4 Phenoxyphenyl Pyridin 3 Yl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals that approximate the exchange-correlation energy, DFT allows for the accurate calculation of various molecular properties. For (4-Phenoxyphenyl)(pyridin-3-yl)methanone, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in elucidating its geometric and electronic characteristics. researchgate.net

Electronic Structure, Molecular Orbitals, and Energy Gaps (HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. aiu.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. aiu.edu A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aiu.edutci-thaijo.org For molecules with extended conjugation, the HOMO-LUMO gap tends to decrease.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound

| Parameter | Illustrative Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -2.0 |

| Energy Gap (ΔE) (eV) | 4.5 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 2.0 |

| Global Hardness (η) (eV) | 2.25 |

| Global Softness (S) (eV⁻¹) | 0.222 |

| Electronegativity (χ) (eV) | 4.25 |

| Chemical Potential (μ) (eV) | -4.25 |

| Electrophilicity Index (ω) (eV) | 4.01 |

Note: The values in this table are illustrative and based on typical values for similar aromatic ketones and heterocyclic compounds. They are intended to demonstrate the types of parameters obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tci-thaijo.orgresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. Such analyses have been performed on related heterocyclic compounds, where the MEP maps clearly identified the reactive sites. researchgate.netnih.gov For example, in a study of 4-aminoaniline, 4-nitroaniline, and 4-isopropylaniline, MEP analysis was used to understand their regions of reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. aiu.eduwisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). researchgate.net

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(carbonyl) | π* (C-N)pyridine | 5.2 |

| LP (1) Npyridine | π* (C-C)phenyl | 3.8 |

| π (C-C)phenoxy | π* (C=O) | 20.5 |

| π (C-C)phenyl | π* (C-N)pyridine | 15.1 |

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are illustrative and highlight potential significant interactions within the molecule based on analyses of structurally related compounds.

Vibrational Analysis and Theoretical Spectroscopic Data

Vibrational analysis, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific vibrational modes of the molecule. This provides a detailed understanding of the molecule's structure and bonding. nih.govmaterialsciencejournal.org

For this compound, the theoretical vibrational spectrum would be expected to show characteristic peaks for the C=O stretching of the ketone group, C-N stretching of the pyridine ring, C-O-C stretching of the ether linkage, and various C-H and C-C stretching and bending modes of the aromatic rings. Theoretical calculations on similar molecules have shown good agreement with experimental spectroscopic data after applying appropriate scaling factors to the calculated frequencies. materialsciencejournal.orgepstem.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule.

Prediction of Reactivity and Reaction Pathways

Theoretical methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. researchgate.net Local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the pyridine nitrogen and the carbonyl oxygen are predicted to be the most likely sites for electrophilic attack, while the carbon atom of the carbonyl group is a probable site for nucleophilic attack. Computational studies on the reactivity of similar heterocyclic ketones have confirmed these general principles. researchgate.net Furthermore, theoretical calculations can be used to model reaction mechanisms, determine transition state structures, and calculate activation energies, thereby providing a detailed understanding of potential chemical transformations.

Chemical Reactivity and Mechanistic Studies of 4 Phenoxyphenyl Pyridin 3 Yl Methanone

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a cornerstone of organic chemistry, and in (4-phenoxyphenyl)(pyridin-3-yl)methanone, its reactivity is modulated by the attached aromatic systems. The phenoxy group, a known electron-donating group through resonance, and the electron-withdrawing pyridyl group create a unique electronic environment that influences the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from analogous pyridyl ketones. For instance, di-2-pyridyl ketone has been shown to undergo nucleophilic addition of ethanol (B145695) to the carbonyl group in the presence of a Pd(II) catalyst, forming a stable hemiacetal complex. acs.org This suggests that this compound could similarly react with alcohols or other nucleophiles, particularly when the carbonyl group's reactivity is enhanced by coordination to a metal center.

The general mechanism for such an addition would involve the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide would yield the addition product. The presence of the electron-withdrawing pyridyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to diaryl ketones with two electron-donating or neutral aryl groups.

A plausible, albeit uncatalyzed, reaction is the addition of a Grignard reagent, such as phenylmagnesium bromide, to the carbonyl group. This would result in the formation of a tertiary alcohol after acidic workup.

| Reactant | Nucleophile | Plausible Product | Reaction Conditions |

| This compound | Phenylmagnesium Bromide | (4-Phenoxyphenyl)(phenyl)(pyridin-3-yl)methanol | Anhydrous ether, followed by aqueous acid workup |

| This compound | Sodium Borohydride (B1222165) | (4-Phenoxyphenyl)(pyridin-3-yl)methanol | Methanol, room temperature |

Condensation Reactions

Condensation reactions involving the enolate or enamine derivatives of ketones are fundamental in carbon-carbon bond formation. For this compound, the formation of an enolate would require a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon if one were present. youtube.com However, as a diaryl ketone, it lacks α-hydrogens and therefore cannot directly form an enolate.

Alternative condensation-type reactions could be envisaged, such as the Wittig reaction. In this reaction, a phosphorus ylide would attack the carbonyl carbon to form a betaine (B1666868) intermediate, which would then collapse to form an alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with methylenetriphenylphosphorane, for example, would yield 1-(4-phenoxyphenyl)-1-(pyridin-3-yl)ethene.

Another potential condensation reaction is the formation of an imine or a Schiff base through reaction with a primary amine under acidic catalysis. The product of the reaction with aniline, for instance, would be N-((4-phenoxyphenyl)(pyridin-3-yl)methylene)aniline.

| Reactant | Reagent | Plausible Product | Reaction Type |

| This compound | Methylenetriphenylphosphorane | 1-(4-phenoxyphenyl)-1-(pyridin-3-yl)ethene | Wittig Reaction |

| This compound | Aniline, H+ | N-((4-phenoxyphenyl)(pyridin-3-yl)methylene)aniline | Imine Formation |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts basic and nucleophilic character to the molecule, enabling it to participate in a variety of reactions, most notably complexation with metal ions and protonation.

Complexation with Metal Centers

The pyridine nitrogen of this compound is a soft donor and readily coordinates to a wide range of transition metal ions. The resulting complexes have potential applications in catalysis and materials science. Studies on analogous pyridyl ketones, such as di-2-pyridyl ketone and its derivatives, have demonstrated their versatility as ligands. nih.govresearchgate.netnih.gov These ligands can act as bidentate or tridentate chelating agents, often involving the carbonyl oxygen or other donor atoms in the molecule.

For this compound, the pyridine nitrogen and the carbonyl oxygen can act as a bidentate N,O-donor set, forming stable chelate rings with metal centers. The coordination of the carbonyl oxygen would be expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Research on di-2-pyridyl ketone has shown the formation of complexes with various metals, including Pd(II), Cd(II), and Cu(II). acs.orgnih.govuef.fi For example, di-2-pyridyl ketone reacts with PdCl₂ to form a square planar complex, [(dpk)PdCl₂], where 'dpk' is di-2-pyridyl ketone. acs.org It is highly probable that this compound would form similar complexes.

| Metal Ion | Plausible Complex Structure | Coordination Mode | Potential Application |

| Pd(II) | [( this compound)PdCl₂] | Bidentate (N,O) | Catalysis |

| Cu(II) | [Cu( this compound)₂(NO₃)₂] | Bidentate (N,O) | Magnetic Materials |

| Ru(II) | Ru(bpy)₂( this compound)₂ | Monodentate (N) | Photoredox Catalysis |

Protonation and Basicity Studies

The nitrogen atom of the pyridine ring is basic and can be protonated by acids. The basicity of the pyridine nitrogen in this compound is influenced by several factors. The nitrogen atom is sp²-hybridized, which means its lone pair resides in an orbital with more s-character compared to an sp³-hybridized nitrogen in an aliphatic amine. masterorganicchemistry.comlibretexts.org This increased s-character brings the lone pair closer to the nucleus, making it less available for donation to a proton and thus rendering the pyridine nitrogen less basic than a typical alkylamine. libretexts.orglibretexts.org

Furthermore, the electron-withdrawing nature of the adjacent carbonyl group and the aromatic rings can decrease the electron density on the nitrogen atom through inductive and resonance effects, further reducing its basicity. The pKa of the conjugate acid of pyridine is approximately 5.2, and it is expected that the pKa of the conjugate acid of this compound would be in a similar or slightly lower range due to the electronic effects of the substituents. libretexts.orgmsu.edu

Substituent Effects on Reaction Kinetics and Thermodynamics

The nature and position of substituents on the aromatic rings of this compound can have a profound impact on the rates and equilibria of its reactions. The interplay of inductive and resonance effects of the phenoxy and pyridyl groups governs the electronic properties of the molecule.

The phenoxy group at the 4-position of one of the phenyl rings is an electron-donating group through resonance, which can increase the electron density at the carbonyl carbon, potentially slowing down the rate of nucleophilic attack. However, its inductive effect is electron-withdrawing.

For complexation reactions, electron-donating substituents on the pyridine ring would be expected to increase the basicity of the nitrogen atom, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing substituents would decrease the stability of the complexes.

| Substituent on Phenoxyphenyl Ring | Effect on Ketone Reactivity | Effect on Pyridine Basicity | Rationale |

| Electron-donating (e.g., -OCH₃) | Decrease | Negligible | Increased electron density at the carbonyl carbon, reducing its electrophilicity. |

| Electron-withdrawing (e.g., -NO₂) | Increase | Negligible | Decreased electron density at the carbonyl carbon, increasing its electrophilicity. |

| Substituent on Pyridine Ring | Effect on Ketone Reactivity | Effect on Pyridine Basicity | Rationale |

| Electron-donating (e.g., -CH₃) | Negligible | Increase | Increased electron density on the pyridine nitrogen, enhancing its basicity. |

| Electron-withdrawing (e.g., -Cl) | Negligible | Decrease | Decreased electron density on the pyridine nitrogen, reducing its basicity. |

Photoreactivity and Photochemical Transformations

The presence of the benzophenone-like chromophore suggests a potential for photoreactivity, such as triplet-state mediated hydrogen abstraction or energy transfer processes. However, without dedicated photochemical studies, any discussion of specific reaction mechanisms, quantum yields, or photoproducts would be purely speculative. Further research is required to elucidate the photochemical behavior of this particular compound.

Due to the absence of specific research findings on the photoreactivity of this compound, no data tables on its photochemical transformations can be provided at this time.

Q & A

Q. What are the optimal synthetic routes for (4-Phenoxyphenyl)(pyridin-3-yl)methanone, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a pyridinyl acyl chloride reacts with 4-phenoxyphenyl derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimization involves:

- Solvent selection : Polar aprotic solvents like dichloromethane or toluene enhance electrophilic substitution efficiency .

- Temperature control : Reactions at 0–5°C minimize side reactions like polyacylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, while recrystallization improves final product purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this methanone derivative?

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regioselectivity of the ketone group and aromatic substitution patterns .

- FTIR : Stretching frequencies at ~1650–1680 cm⁻¹ verify the carbonyl group .

- HRMS : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for halogenated impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C).

- Light sensitivity : UV-vis spectroscopy monitors photodegradation in solutions stored under ambient vs. dark conditions .

- Storage recommendations : Desiccated at -20°C in amber vials to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s electronic properties (e.g., dipole moments, charge distribution)?

- Solvatochromic studies : Measure absorption/emission shifts in solvents of varying polarity (e.g., toluene vs. DMSO) to estimate ground/excited-state dipole moments .

- DFT calculations : Gaussian09 or similar software models electron density maps, HOMO-LUMO gaps, and Mulliken charges to correlate with reactivity .

- X-ray crystallography : Resolves bond lengths and angles, revealing conjugation between the phenoxy and pyridinyl groups .

Q. How can researchers design assays to study biological interactions, such as enzyme inhibition or receptor binding?

- Enzyme kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Kᵢ) under varying pH and temperature conditions .

- Cellular assays : Dose-response curves in HEK293 or HeLa cells (0.1–100 µM range) assess cytotoxicity and target engagement via Western blotting or flow cytometry .

- Structural biology : Co-crystallization with target proteins (e.g., kinases) identifies binding motifs and guides SAR studies .

Q. What statistical methods resolve contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields)?

- Multivariate analysis : Principal component analysis (PCA) identifies confounding variables (e.g., solvent purity, humidity) in synthetic protocols .

- Error propagation models : Quantify uncertainty in bioactivity assays using replicate experiments (n ≥ 3) and Student’s t-tests .

- Machine learning : Train models on historical data to predict optimal reaction conditions or biological activity .

Q. What computational strategies are employed to model interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets or allosteric sites .

- MD simulations : GROMACS simulations (50–100 ns) evaluate complex stability and solvent accessibility .

- QSAR modeling : Relate substituent effects (e.g., phenoxy vs. methoxy groups) to bioactivity using Hammett constants or π-electron descriptors .

Q. How do crystallographic studies inform the design of analogs with enhanced selectivity or potency?

- Isomorphous replacement : Substitute pyridinyl with quinolinyl or isonicotinyl groups while maintaining hydrogen-bonding networks .

- Torsion angle analysis : Adjust phenoxy substituents to avoid steric clashes in hydrophobic binding pockets .

- Thermal ellipsoid maps : Identify flexible regions (e.g., methanone linker) for rigidification via cyclization or sp³ hybridization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.